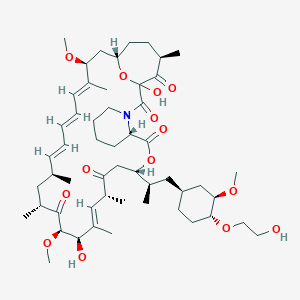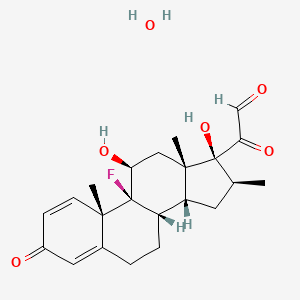
Dexamethasone Impurity I (21-Dehydro Dexamethasone)
概要
説明
Dexamethasone Impurity I (21-Dehydro Dexamethasone): is an impurity of the corticosteroid drug Dexamethasone. It is a 21-dehydro derivative of Dexamethasone, which is often used in pharmaceutical research to study the stability, degradation, and metabolic pathways of Dexamethasone .
作用機序
Target of Action
Dexamethasone Impurity I, also known as 21-Dehydro Dexamethasone, is a 21-dehydro derivative of Dexamethasone . Its primary target is the glucocorticoid receptor, similar to Dexamethasone. The glucocorticoid receptor plays a crucial role in regulating inflammation and immune responses.
Mode of Action
21-Dehydro Dexamethasone interacts with the glucocorticoid receptor in a similar manner to Dexamethasone. Upon binding to the receptor, it triggers a conformational change that allows the receptor to translocate into the nucleus. Inside the nucleus, the receptor-Dexamethasone complex binds to glucocorticoid response elements in the DNA, leading to the transcription of target genes. This results in anti-inflammatory and immunosuppressive effects .
Biochemical Pathways
The binding of 21-Dehydro Dexamethasone to the glucocorticoid receptor influences several biochemical pathways. It can inhibit the transcription of pro-inflammatory genes, such as those encoding for cytokines, chemokines, and adhesion molecules. Additionally, it can enhance the transcription of anti-inflammatory proteins, contributing to its overall anti-inflammatory effect .
Pharmacokinetics
Dexamethasone is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of 21-Dehydro Dexamethasone’s action is the reduction of inflammation and immune responses. This is achieved through the downregulation of pro-inflammatory genes and upregulation of anti-inflammatory genes. It has been administered to better the fetal maturation associated with lowered birth weight .
Action Environment
The action of 21-Dehydro Dexamethasone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion. Additionally, individual patient factors such as age, gender, genetic variations, and health status can also influence its efficacy and safety .
生化学分析
Cellular Effects
Dexamethasone Impurity I (21-Dehydro Dexamethasone) influences various types of cells and cellular processes. It has been shown to regulate T cell survival, growth, and differentiation. Additionally, it inhibits the induction of nitric oxide synthase, which plays a role in inflammatory responses. The compound also affects fetal maturation by diminishing birth weights after adjustment for a week of gestation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dexamethasone Impurity I (21-Dehydro Dexamethasone) change over time. The compound is known to be stable under certain conditions, but it can degrade over time, affecting its efficacy . Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of fetal maturation and birth weight .
Dosage Effects in Animal Models
The effects of Dexamethasone Impurity I (21-Dehydro Dexamethasone) vary with different dosages in animal models. At lower doses, it has been shown to enhance bone formation and regulate T cell survival. At higher doses, it can lead to toxic or adverse effects, such as diminished birth weights and potential impacts on fetal development .
Transport and Distribution
Within cells and tissues, Dexamethasone Impurity I (21-Dehydro Dexamethasone) is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation within specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Dexamethasone typically involves the oxidation of Dexamethasone. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective oxidation at the 21st position .
Industrial Production Methods: Industrial production of 21-Dehydro Dexamethasone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process to identify and quantify the impurity .
化学反応の分析
Types of Reactions: 21-Dehydro Dexamethasone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can convert it back to Dexamethasone or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Dexamethasone, reduced derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
21-Dehydro Dexamethasone is extensively used in scientific research, including:
Chemistry: Studying the stability and degradation pathways of corticosteroids.
Biology: Investigating the metabolic pathways and biological effects of corticosteroids.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Dexamethasone and its impurities.
Industry: Quality control and assurance in the production of corticosteroid drugs.
類似化合物との比較
Dexamethasone: The parent compound, widely used as an anti-inflammatory and immunosuppressant.
Betamethasone: Another corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring corticosteroid with similar but less potent effects.
Uniqueness: 21-Dehydro Dexamethasone is unique due to its specific structural modification at the 21st position, which makes it a valuable tool in studying the stability and degradation of Dexamethasone. Its presence as an impurity can also provide insights into the metabolic pathways and potential side effects of corticosteroid drugs .
特性
IUPAC Name |
2-[(8S,9S,10S,11S,13S,14R,16S,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO5.H2O/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3;1H2/t12-,15-,16+,17-,19-,20-,21+,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMURNDHCFSXEML-JCMFHFIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@@]1(C(=O)C=O)O)C)O)F)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


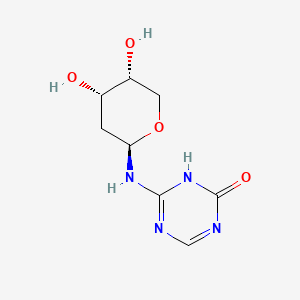
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)

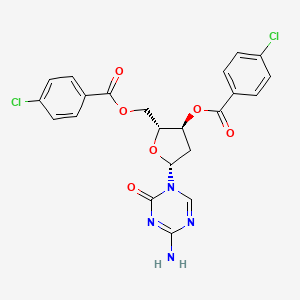

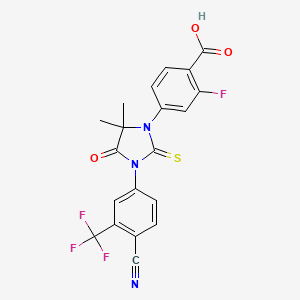
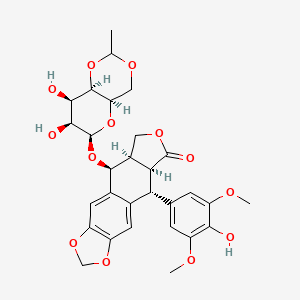
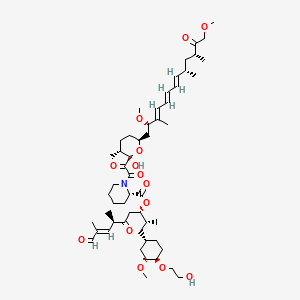
![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
